molecular formula C11H21N5S B12947947 N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 144036-38-4

N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine

Cat. No.: B12947947
CAS No.: 144036-38-4
M. Wt: 255.39 g/mol
InChI Key: MKDOEODRESERSQ-UHFFFAOYSA-N
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Description

1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is a synthetic organic compound that features both an imidazole ring and a guanidine group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Thioether Formation: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol and an appropriate leaving group.

    Guanidine Formation: The final step involves the formation of the guanidine group, which can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated guanidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions due to its guanidine group.

    Medicine: Potential therapeutic agent due to its imidazole ring, which is a common pharmacophore in many drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The guanidine group can interact with biological molecules through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Histidine: Contains an imidazole ring and is a naturally occurring amino acid.

    Guanidine: A simple compound with a guanidine group, often used in protein denaturation studies.

    Cimetidine: A histamine H2 receptor antagonist with an imidazole ring, used to treat ulcers.

Uniqueness

1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is unique due to the combination of its functional groups, which may confer specific biological activities not found in simpler compounds like histidine or guanidine.

Properties

CAS No.

144036-38-4

Molecular Formula

C11H21N5S

Molecular Weight

255.39 g/mol

IUPAC Name

1-(2-ethylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine

InChI

InChI=1S/C11H21N5S/c1-2-17-7-6-15-11(12)14-5-3-4-10-8-13-9-16-10/h8-9H,2-7H2,1H3,(H,13,16)(H3,12,14,15)

InChI Key

MKDOEODRESERSQ-UHFFFAOYSA-N

Canonical SMILES

CCSCCNC(=NCCCC1=CN=CN1)N

Origin of Product

United States

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